molecular formula C18H29NO7 B5082115 N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B5082115
M. Wt: 371.4 g/mol
InChI Key: DTUQBWWXHDESNU-UHFFFAOYSA-N
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Description

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including ether, amine, and methoxy groups, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves a multi-step process. One common method starts with the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethyl ether to produce 2-[2-(2,3-dimethylphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with 3-methoxypropylamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form primary amines.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl aldehyde or 2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl carboxylic acid .

Scientific Research Applications

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3.C2H2O4/c1-14-6-4-7-16(15(14)2)20-13-12-19-11-9-17-8-5-10-18-3;3-1(4)2(5)6/h4,6-7,17H,5,8-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUQBWWXHDESNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCOCCNCCCOC)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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